2-Fluorophenylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

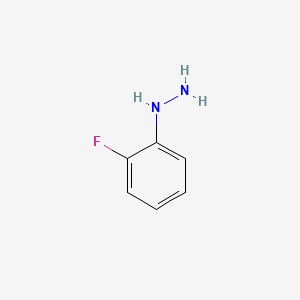

Structure

3D Structure

Propriétés

IUPAC Name |

(2-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENWGQNPFRRVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062353 | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-80-1, 2924-15-4 | |

| Record name | (2-Fluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2368-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluorophenylhydrazine CAS number and molecular weight

An In-depth Technical Guide to 2-Fluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and organic synthesis. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Data

This compound is commercially available primarily as its hydrochloride salt, which enhances its stability. The essential physicochemical data for both the free base and the hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 2368-80-1 | 2924-15-4[1][2] |

| Molecular Formula | C₆H₇FN₂[3] | C₆H₈ClFN₂ or C₆H₇FN₂ · HCl[1][4] |

| Molecular Weight | 126.13 g/mol [3][5] | 162.59 g/mol [1][2][4][6] |

| Appearance | Colorless to pale yellow liquid or solid[7] | White to tan powder[2] |

| Melting Point | Not available | 200-205 °C (decomposition)[2][8] |

| Synonyms | (o-Fluorophenyl)hydrazine, 1-(2-Fluorophenyl)hydrazine[7] | o-Fluorophenylhydrazine HCl, 1-(2-Fluorophenyl)hydrazine hydrochloride[2] |

Synthesis of this compound Hydrochloride

The industrial synthesis of this compound hydrochloride is a multi-step process that begins with 2-fluoroaniline. The general workflow involves diazotization, reduction, and subsequent hydrolysis.

Experimental Protocol: Synthesis from 2-Fluoroaniline

The following protocol is a summarized representation of established industrial synthesis methods.[1][9]

1. Diazotization:

-

2-Fluoroaniline is introduced into a mixture of water and hydrochloric acid (approx. 3.2 moles of HCl per mole of 2-fluoroaniline).

-

The mixture is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (e.g., 10-20°C) to form the 2-fluorobenzenediazonium chloride salt.

-

Excess nitrite is subsequently neutralized using a quenching agent like amidosulfuric acid.

2. Reduction:

-

The prepared diazonium salt solution is then added to a pre-prepared alkaline bisulfite solution (sodium hydrogen sulfite and sodium hydroxide).

-

The pH of the reaction is carefully maintained between 5.4 and 6.5 during the addition.

-

This step yields the this compound-α,β-disulfonate intermediate.

3. Hydrolysis and Isolation:

-

The reaction mixture containing the disulfonate intermediate is heated (e.g., to 70-80°C).

-

Concentrated hydrochloric acid is added, and the mixture is heated further to facilitate hydrolysis, which cleaves the sulfonate groups to form this compound hydrochloride.

-

Upon cooling, the crude this compound hydrochloride crystallizes out of the solution and is collected by filtration.

4. Purification (Optional):

-

For higher purity, the crude hydrochloride salt can be neutralized with an alkali solution (e.g., sodium hydroxide) to precipitate the free base, this compound.

-

The free base is then filtered, washed, and can be re-dissolved in hydrochloric acid to form the purified hydrochloride salt, which is then isolated by filtration and drying.

Applications in Research and Development

This compound serves as a critical building block for the synthesis of complex heterocyclic compounds, which are prevalent in medicinal chemistry and agrochemical development.[4]

Synthesis of Pyrazole Derivatives

A primary application of this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that form the core of numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and antimicrobials.[10][11] The most common synthetic route is the Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Role in Anticancer Drug Discovery

Hydrazine and hydrazone derivatives are recognized for their wide range of biological activities, including anticancer properties.[8][12] this compound is a precursor for synthesizing novel hydrazides and pyrazoles that have been evaluated as potential anticancer agents.[13] These compounds can exert their effects through various mechanisms, such as the inhibition of critical enzymes like EGFR and VEGFR-2, or by inducing cell cycle arrest and apoptosis in cancer cells.[14][15][16] The fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug molecule, making it a valuable modification in drug design.[6]

Other Applications

-

Tryptamine Derivatives: Phenylhydrazines are used in the Fischer indole synthesis, a classic method for producing indole rings. This chemistry is crucial for synthesizing tryptamine derivatives, a class of compounds investigated for the treatment of migraines and cluster headaches.[6]

-

Agrochemicals: The heterocyclic structures derived from this compound are also utilized in the development of modern herbicides, insecticides, and fungicides.[6]

Safety and Handling

This compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be used when handling this compound.[2] It should be stored in a well-ventilated area away from incompatible materials.

References

- 1. EP0723953A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound 97 2924-15-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound hydrochloride | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. CAS 2368-80-1: (2-Fluorophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. US5599992A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

An In-depth Technical Guide to the Solubility of 2-Fluorophenylhydrazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluorophenylhydrazine in common organic solvents. Due to the limited availability of specific quantitative data in the public domain, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes a summary of expected qualitative solubility based on the behavior of structurally similar compounds, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing solubility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling them to effectively select solvents for synthesis, purification, and formulation.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, yield, and the efficiency of purification processes such as crystallization. A thorough understanding of its solubility profile is therefore essential for process optimization and the development of robust and scalable synthetic routes.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a detailed methodology for researchers to determine solubility in their laboratories and offers insights into the expected solubility trends based on the principles of solvent-solute interactions.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of quantitative solubility data for this compound in common organic solvents. However, based on the known solubility of phenylhydrazine and other substituted phenylhydrazines, a qualitative assessment can be made. Phenylhydrazine is reported to be miscible with ethanol, diethyl ether, chloroform, and benzene, and sparingly soluble in water. Similarly, other related compounds like N'-phenylbenzohydrazide are known to be soluble in polar organic solvents such as ethanol, methanol, and acetone.

The following table provides a template for researchers to record their own experimentally determined solubility data for this compound. It is populated with expected qualitative solubility based on the behavior of analogous compounds.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Protic Polar | Soluble | Data to be determined by user |

| Ethanol | Protic Polar | Soluble | Data to be determined by user |

| Isopropanol | Protic Polar | Soluble | Data to be determined by user |

| Acetone | Aprotic Polar | Soluble | Data to be determined by user |

| Ethyl Acetate | Aprotic Polar | Soluble | Data to be determined by user |

| Acetonitrile | Aprotic Polar | Soluble | Data to be determined by user |

| Dichloromethane | Aprotic Polar | Soluble | Data to be determined by user |

| Tetrahydrofuran (THF) | Aprotic Polar | Soluble | Data to be determined by user |

| Toluene | Nonpolar | Likely Soluble | Data to be determined by user |

| Heptane | Nonpolar | Sparingly Soluble / Insoluble | Data to be determined by user |

| Diethyl Ether | Nonpolar | Likely Soluble | Data to be determined by user |

| Water | Protic Polar | Sparingly Soluble | Data to be determined by user |

Experimental Protocols for Solubility Determination

The following section outlines a detailed protocol for the determination of the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Shake-Flask Method Protocol

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study to confirm that the concentration of the solute in the solution does not change over a longer period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in mg/mL or g/100 mL.

High-Throughput Screening (HTS) Methods

For rapid assessment of solubility in a large number of solvents, HTS methods can be employed. These methods are typically based on kinetic solubility, where a concentrated stock solution of the compound (often in DMSO) is added to the solvent, and the point of precipitation is detected, often by light scattering. It is important to note that kinetic solubility values can differ from the thermodynamic solubility determined by the shake-flask method.

Visualization of Methodologies and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of a solid in a liquid.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

An In-depth Technical Guide to 2-Fluorophenylhydrazine Hydrochloride: Melting Point and Stability

This technical guide provides comprehensive information on the physicochemical properties, specifically the melting point and stability, of 2-Fluorophenylhydrazine hydrochloride (CAS No: 2924-15-4). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound hydrochloride is a versatile reagent, notably used in the synthesis of pyrazole derivatives.[1] A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| CAS Number | 2924-15-4 |

| Molecular Formula | C₆H₇FN₂ · HCl[2][3] |

| Molecular Weight | 162.59 g/mol [2][3] |

| Appearance | White to light yellow or light orange crystalline powder[1] |

| Melting Point | 200-205 °C (with decomposition)[1][2][4] |

| Flash Point | 205 °C[1] |

| Boiling Point | 211.5 °C at 760 mmHg[4] |

Melting Point Analysis

The melting point of this compound hydrochloride is consistently reported in the range of 200-205 °C, at which point it also undergoes decomposition.[1][2] This decomposition is an important characteristic to consider during thermal analysis and when designing chemical reactions at elevated temperatures.

A standard and widely accepted method for determining the melting point of a crystalline solid like this compound hydrochloride is the capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting range. As the temperature nears 190 °C, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. Note any signs of decomposition, such as darkening or gas evolution.

-

Reporting: Report the observed melting range and any accompanying decomposition.

Stability Profile

This compound hydrochloride is stable under recommended storage conditions.[5] However, it exhibits sensitivity to certain environmental factors and is incompatible with specific classes of chemicals.

Key Stability Considerations:

-

Storage Temperature: The compound should be stored at room temperature in a cool, dry place.[1]

-

Atmosphere: It is recommended to store this compound hydrochloride under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to air.[1]

-

Light Sensitivity: The material should be kept in a dark place to prevent light-induced degradation.[1]

-

Hygroscopicity: The compound is hygroscopic and should be protected from moisture.[5][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[5]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride/chloride.[7]

To assess the stability of this compound hydrochloride under various conditions, a systematic study can be designed.

Methodology:

-

Sample Preparation: Aliquot samples of this compound hydrochloride into separate, appropriate containers for each test condition.

-

Stress Conditions: Expose the samples to a range of conditions, including:

-

Elevated Temperature: Store samples at various temperatures (e.g., 40°C, 60°C) for a defined period.

-

Humidity: Place samples in controlled humidity chambers (e.g., 75% RH, 90% RH).

-

Light Exposure: Expose samples to a controlled light source (e.g., a photostability chamber).

-

-

Time Points: At specified time intervals (e.g., 1, 2, 4, and 8 weeks), remove a sample from each condition for analysis.

-

Analysis: Analyze the purity and integrity of the samples using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.

-

Mass Spectrometry (MS): To identify the structure of any impurities or degradants.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in functional groups.

-

Visual Inspection: To note any changes in color or physical state.

-

-

Data Evaluation: Compare the analytical data of the stressed samples to a control sample stored under ideal conditions (room temperature, dark, inert atmosphere). This comparison will reveal the degradation profile under each stress condition.

Visualizations

The following diagrams illustrate the key factors affecting the stability of this compound hydrochloride and a recommended workflow for its handling and storage.

Caption: Logical relationship of instability factors for this compound HCl.

Caption: Recommended workflow for handling and storing this compound HCl.

References

- 1. This compound hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]

- 2. This compound 97 2924-15-4 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound hydrochloride | 2924-15-4 [chemnet.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Fluorophenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluorophenylhydrazine, a key reagent and intermediate in various chemical syntheses. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic characteristics, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Mass Spectrometry

The mass spectrum of this compound hydrochloride provides valuable information about its molecular weight and fragmentation pattern under electron ionization.

Table 1: Mass Spectrometry Data for this compound Hydrochloride [1]

| m/z | Interpretation |

| 126 | Molecular Ion [M]⁺ |

| 110 | [M - NH₂]⁺ |

Note: Data corresponds to the hydrochloride salt of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound hydrochloride is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

GC Conditions:

-

Injection Mode: Splitless

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Oven Program: The temperature program is optimized to ensure good separation from any impurities and the solvent. A typical program might start at 50 °C, hold for 1 minute, and then ramp to 250 °C at 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Infrared (IR) Spectroscopy

The infrared spectrum of a molecule provides information about the functional groups present. For this compound, characteristic absorptions for N-H, C-N, C=C, and C-F bonds are expected. While a specific experimental spectrum for the free base is not publicly available, data for this compound hydrochloride is noted to be available in the "Aldrich FT-IR Collection Edition II". Based on typical values for substituted phenylhydrazines, the expected absorption regions are presented below.

Table 2: Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Medium-Strong |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1620-1580 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1520-1480 | N-H Bend | Medium |

| 1350-1250 | C-N Stretch | Strong |

| 1280-1100 | C-F Stretch | Strong |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

-

Solid Samples: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Liquid/Solution Samples: A thin film of the compound can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and the spectrum recorded in a solution cell.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or the pure solvent) is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic CH | 6.8 - 7.2 | Multiplet | |

| NH | Broad Singlet | ||

| NH₂ | Broad Singlet |

Note: Predicted values are based on data for isomers and general substituent effects. The exact chemical shifts and coupling constants would need to be determined experimentally.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-F | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-N | 135 - 145 |

| Aromatic CH | 115 - 130 |

Note: Predicted values are based on data for isomers and general substituent effects. The exact chemical shifts and coupling constants would need to be determined experimentally.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagrams.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between molecular structure and spectra.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 2-Fluorophenylhydrazine and its hydrochloride salt, compounds frequently utilized as intermediates in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Section 1: Chemical and Physical Properties

This compound is a substituted aromatic hydrazine. The hydrochloride salt is the more common commercially available form. The following tables summarize the key physical and chemical properties for both this compound and its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| CAS Number | 2368-80-1 |

| Appearance | Not specified in readily available sources |

| Boiling Point | 211.5°C at 760 mmHg |

| Flash Point | 81.7°C |

| Vapor Pressure | 0.182 mmHg at 25°C |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₆H₈ClFN₂ |

| Molecular Weight | 162.59 g/mol [1][2] |

| CAS Number | 2924-15-4[1][3] |

| Appearance | White to light yellow to light orange powder to crystal[3][4] |

| Melting Point | 200-205 °C (decomposition)[1][3] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[3] |

Section 2: Hazard Identification and Classification

This compound and its salts are classified as hazardous materials. The following table summarizes the GHS hazard classifications.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][5] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictograms:

-

GHS07 (Exclamation Mark)[1]

Section 3: Handling and Storage Precautions

Due to the hazardous nature of this compound, strict adherence to the following handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the powder form or when working outside of a certified chemical fume hood.[1] A dust mask type N95 (US) is a suggested minimum.[1]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, chemical-resistant aprons or suits should be considered.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of dust or vapors.[6]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep the container tightly closed when not in use.[6]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep in a tightly closed container.[6]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Protect from light and moisture.[6] The hydrochloride salt should be stored under an inert atmosphere.[3]

Section 4: Emergency Procedures

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Accidental Release Measures

In the event of a spill, the following workflow should be initiated immediately.

Section 5: Toxicology and Mechanism of Action

Summary of Toxicological Data

Postulated Mechanism of Toxicity

The toxicity of phenylhydrazine and its derivatives is believed to be mediated by the generation of reactive oxygen species (ROS) and the formation of reactive intermediates during metabolism. The following diagram illustrates a simplified, conceptual pathway for the induction of hematotoxicity.

This metabolic activation can lead to oxidative stress within red blood cells, causing damage to the cell membrane and hemoglobin, which ultimately results in hemolysis.[4]

Section 6: Experimental Protocols

Detailed experimental protocols for the synthesis of pyrazole derivatives using substituted phenylhydrazines and for acute toxicity testing are provided below. These are generalized protocols and should be adapted to the specific requirements of the research project.

General Protocol for the Synthesis of Pyrazole Derivatives

This compound hydrochloride is a common precursor for the synthesis of various pyrazole derivatives, which are of interest in medicinal chemistry. A general procedure involves the condensation of the hydrazine with a 1,3-dicarbonyl compound.

Materials:

-

This compound hydrochloride

-

1,3-dicarbonyl compound (e.g., acetylacetone)

-

Solvent (e.g., ethanol, acetic acid)

-

Base (if starting with the hydrochloride salt, e.g., sodium acetate)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add this compound hydrochloride and the base (if required) to the flask.

-

Heat the reaction mixture to reflux for the time specified in the specific research protocol (typically several hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

General Protocol for Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol provides a framework for assessing the acute oral toxicity of a substance like this compound.

Animals:

-

Healthy, young adult rats of a single sex (typically females, as they are often more sensitive).

-

Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

Procedure:

-

Dose Selection: A stepwise procedure is used with a starting dose selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on any existing information about the substance's toxicity.

-

Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Section 7: Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.[9]

Disclaimer: This guide is intended for informational purposes only and does not replace a thorough risk assessment for any specific laboratory procedure. All personnel handling this chemical must be adequately trained in its safe use and emergency procedures. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 2. princeton.edu [princeton.edu]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Phenylhydrazine (CICADS) [inchem.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. oecd.org [oecd.org]

A Guide to the Historical Synthesis of 2-Fluorophenylhydrazine

This technical guide provides an in-depth overview of the core historical methods for the synthesis of 2-Fluorophenylhydrazine, a crucial intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Route: Diazotization and Reduction

The most historically prominent and industrially significant method for synthesizing this compound involves a two-step process: the diazotization of 2-fluoroaniline followed by the reduction of the resulting diazonium salt.[1][3][4] This pathway has been refined over time to improve yield and purity.

Step 1: Diazotization of 2-Fluoroaniline

The initial step involves the conversion of 2-fluoroaniline to its corresponding diazonium salt. This is typically achieved by treating an acidic solution of 2-fluoroaniline with a nitrite salt, most commonly sodium nitrite. The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the highly reactive diazonium salt.[4][5]

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to form the hydrazine. A common and effective method for this reduction utilizes an alkaline bisulfite solution, which typically consists of an alkali metal bisulfite (e.g., sodium bisulfite) and an alkali metal hydroxide (e.g., sodium hydroxide).[1][3] This reduction proceeds through the formation of a this compound-α,β-disulfonate intermediate.

Step 3: Hydrolysis

The disulfonate intermediate is subsequently hydrolyzed, usually with a strong acid like hydrochloric acid, to yield the hydrochloride salt of this compound.[1][3] The free base can then be liberated by neutralization with a base.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data from a well-documented industrial process for the synthesis of this compound hydrochloride.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoroaniline | [1] |

| Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Bisulfite, Sodium Hydroxide | [1] |

| Molar Ratio (HCl:2-Fluoroaniline) | 3.0 - 3.5 : 1 | [1] |

| Molar Ratio (NaHSO₃:2-Fluoroaniline) | 2.2 : 1 | [1] |

| Molar Ratio (NaOH:2-Fluoroaniline) | 2.2 : 1 | [1] |

| Diazotization Temperature | 20 °C | [1] |

| Reduction pH | 5.7 - 6.5 | [1] |

| Hydrolysis Temperature | Elevated temperatures | [1] |

| Final Product Form | This compound Hydrochloride | [1] |

| Overall Yield | 89% of theoretical | [3] |

Experimental Protocol: Synthesis of this compound Hydrochloride

The following protocol is a detailed methodology based on established industrial practices for the synthesis of this compound hydrochloride.[1]

Materials:

-

2-Fluoroaniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (40% aqueous solution)

-

Amidosulfuric acid

-

Sodium Bisulfite (~40% solution)

-

Sodium Hydroxide (50% solution)

-

Water

Procedure:

-

Diazotization:

-

In a suitable reactor, charge 113.5 parts of 2-fluoroaniline into a mixture of 400 parts of water and 310 parts of 37% hydrochloric acid.

-

Cool the mixture to 20 °C.

-

Slowly add 174 parts of a 40% aqueous sodium nitrite solution, maintaining the temperature at 20 °C.

-

After the addition is complete, destroy any excess nitrite by adding a small amount of amidosulfuric acid.

-

-

Reduction:

-

In a separate vessel, prepare a mixture of 550 parts of approximately 40% sodium bisulfite solution and 108 parts of 50% sodium hydroxide solution.

-

Introduce the diazonium salt solution from the previous step into the bisulfite mixture at a temperature of 10-15 °C.

-

During this addition, maintain the pH of the reaction mixture between 5.4 and 6.0 by the simultaneous dropwise addition of approximately 70 parts of 50% sodium hydroxide solution.

-

-

Hydrolysis and Isolation:

-

Heat the reaction mixture to 70 °C.

-

To prepare the hydrochloride salt, the crude base is melted at 55-60 °C. If any sodium sulfate has precipitated, it should be separated.

-

The molten crude base is then added to 164 parts of 20% hydrochloric acid at 60-65 °C.

-

Subsequently, slowly add 90 parts of 37% hydrochloric acid at 60-65 °C.

-

Slowly cool the mixture to 10 °C to precipitate the product.

-

Filter the suspension at 10 °C to collect the this compound hydrochloride.

-

This process yields approximately 145 parts of this compound hydrochloride, which corresponds to 89% of the theoretical yield, with a melting point of 208-210 °C.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the historical synthesis of this compound.

Caption: Workflow for the synthesis of this compound Hydrochloride.

Alternative Reduction Methods

While the use of alkaline bisulfite is a well-documented and efficient method, historical organic chemistry literature also describes other reducing agents for the conversion of diazonium salts to hydrazines.[1] For instance, the use of sodium sulfite has been reported, although it may result in lower yields.[1] Another classical reducing agent for this transformation is stannous chloride (SnCl₂).[6] The choice of reducing agent has evolved over time, driven by factors such as yield, cost, safety, and environmental considerations. The bisulfite method, leading to a stable intermediate and high yields, represents a significant refinement in the synthesis of this important compound.

References

- 1. US5599992A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. EP0723953A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

A Technical Guide to 2-Fluorophenylhydrazine: Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity assessment of 2-Fluorophenylhydrazine. This critical reagent, primarily supplied as its hydrochloride salt, is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Understanding its commercial landscape and having robust analytical methods for purity determination are paramount for ensuring the quality and integrity of research and development outcomes.

Commercial Availability

This compound is readily available from a range of chemical suppliers, typically as this compound hydrochloride (CAS No: 2924-15-4). The compound is offered in various quantities to suit laboratory-scale research and bulk manufacturing needs.

Major Suppliers and Typical Quantities

A survey of prominent chemical suppliers indicates that this compound hydrochloride can be purchased in quantities ranging from grams to kilograms. Key suppliers include Sigma-Aldrich, Fisher Scientific, J&K Scientific, and Oakwood Chemical, among others. While pricing is subject to change, it is often available upon request or through online catalogs.

| Supplier | Typical Quantities Offered | Purity Specification |

| Sigma-Aldrich | 1 g, 5 g, 25 g | 97% |

| Fisher Scientific | 1 g, 5 g | 98% |

| J&K Scientific | 1 g, 5 g, 25 g | 97% |

| Oakwood Chemical | 1 g, 5 g, 25 g, 100 g | 97% |

| GlobalChemMall | Min. Order: 1 kg | 99% min |

| UCHEM | Inquiry for quantity | 98% |

Note: The availability and specific quantities may vary by region and supplier. It is recommended to consult the respective supplier's website for the most current information.

Purity and Impurity Profile

The purity of commercially available this compound hydrochloride is typically stated to be between 97% and 99%.[1][2] One supplier's Certificate of Analysis indicated a purity of >95% as determined by ¹H NMR. A patent for the synthesis of this compound described achieving a purity of 99.0% to 99.8% determined by both alkalimetric and argentometric titration.[3]

Common impurities may include starting materials, by-products from the synthetic route, and degradation products. While specific impurity profiles are not always detailed on supplier websites, potential impurities could include related phenylhydrazine isomers or compounds with incomplete fluorination.

Analytical Methods for Purity Determination

Robust analytical methods are essential for verifying the purity of this compound and quantifying any impurities. The following section details experimental protocols for titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) that can be adapted for this purpose.

Experimental Protocols

1. Titration Methods for Assay of this compound Hydrochloride

Based on methods described for phenylhydrazine derivatives, both acid-base and precipitation titrations can be employed to determine the purity of this compound hydrochloride.[3]

a) Alkalimetric Titration (Acid-Base)

This method determines the purity based on the acidic nature of the hydrochloride salt.

-

Principle: this compound hydrochloride is a salt of a weak base (this compound) and a strong acid (HCl). It can be titrated with a standardized strong base, such as sodium hydroxide.

-

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator

-

Ethanol (or a suitable solvent to dissolve the sample)

-

This compound hydrochloride sample

-

-

Procedure:

-

Accurately weigh approximately 150-200 mg of the this compound hydrochloride sample.

-

Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

-

Record the volume of NaOH consumed.

-

Calculate the purity based on the stoichiometry of the reaction.

-

b) Argentometric Titration (Precipitation)

This method quantifies the chloride content of the hydrochloride salt.

-

Principle: The chloride ions in this compound hydrochloride react with silver nitrate in the presence of a suitable indicator to form a silver chloride precipitate.

-

Reagents:

-

Standardized 0.1 M Silver Nitrate (AgNO₃) solution

-

Potassium chromate indicator

-

Deionized water

-

This compound hydrochloride sample

-

-

Procedure:

-

Accurately weigh approximately 150-200 mg of the this compound hydrochloride sample.

-

Dissolve the sample in 50 mL of deionized water.

-

Add a small amount of potassium chromate indicator.

-

Titrate with standardized 0.1 M AgNO₃ solution. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.

-

Record the volume of AgNO₃ consumed.

-

Calculate the purity based on the chloride content.

-

2. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying the main component and any impurities. For hydrazine compounds, which may have poor chromophores, pre-column derivatization is often employed to enhance UV detection and improve selectivity.[4][5]

-

Principle: this compound is derivatized with a reagent that introduces a strong chromophore. The resulting derivative is then separated from other components by reverse-phase HPLC and quantified using a UV detector. 4-Nitrobenzaldehyde is a suitable derivatizing agent as it reacts with the hydrazine moiety to form a hydrazone with a strong UV absorbance at a higher wavelength, minimizing interference from the drug matrix.[4]

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

-

-

Reagents and Solutions:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

4-Nitrobenzaldehyde

-

Sample and standard solutions of this compound hydrochloride

-

-

Derivatization Procedure:

-

Prepare a stock solution of this compound hydrochloride and a stock solution of 4-Nitrobenzaldehyde in a suitable solvent (e.g., acetonitrile).

-

In a vial, mix an aliquot of the sample solution with an excess of the derivatizing agent solution.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time to ensure complete reaction.

-

Cool the solution to room temperature before injection.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the derivatized compound and any impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: The maximum absorbance wavelength of the 2-fluorophenylhydrazone derivative (e.g., around 416 nm for a 4-nitrobenzaldehyde derivative).[4]

-

Injection Volume: 10 µL

-

-

Quantification: The purity is determined by comparing the peak area of the derivatized this compound in the sample to that of a derivatized standard of known concentration. Impurities can be quantified based on their relative peak areas.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. Similar to HPLC, derivatization is often necessary for hydrazine compounds to improve their volatility and chromatographic behavior.[6][7]

-

Principle: this compound is derivatized to form a more volatile and thermally stable compound. The derivative is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural information for impurity identification. Derivatization with benzaldehyde to form the corresponding hydrazone is a common approach.[6]

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column suitable for polar compounds (e.g., DB-5ms or equivalent)

-

Autosampler

-

-

Reagents and Solutions:

-

Dichloromethane or another suitable solvent

-

Benzaldehyde

-

Anhydrous sodium sulfate

-

Sample and standard solutions of this compound hydrochloride

-

-

Derivatization Procedure:

-

Dissolve a known amount of the this compound hydrochloride sample in a suitable solvent.

-

Add an excess of benzaldehyde.

-

Optionally, a catalytic amount of acid can be added to facilitate the reaction.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

Wash the reaction mixture with water to remove excess reagents and dry the organic layer with anhydrous sodium sulfate.

-

The resulting solution containing the derivatized analyte is ready for GC-MS analysis.

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Mode: Full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification of the target analyte.

-

-

Data Analysis: The purity of this compound is determined by comparing the peak area of its derivative to that of a standard. The mass spectra of any impurity peaks can be used to tentatively identify their structures by comparison with spectral libraries or by interpretation of fragmentation patterns.

Visualizing Analytical Workflows

To further clarify the logical flow of the analytical procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for the analytical determination of this compound purity.

Caption: Logical relationship of the pre-column derivatization step in chromatographic analysis.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. By understanding its commercial sources and employing robust analytical techniques, the quality and reliability of scientific outcomes can be significantly enhanced.

References

- 1. A13716.03 [thermofisher.com]

- 2. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 3. EP0723953A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 7. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Reactivity of the Fluorine Substituent in 2-Fluorophenylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential reactivity of the fluorine substituent in 2-Fluorophenylhydrazine. Due to its unique electronic properties, the fluorine atom imparts specific characteristics to the molecule, influencing its behavior in various chemical transformations. This document delves into the electronic and steric effects of the fluorine atom, its susceptibility to nucleophilic aromatic substitution, and its role in key reactions such as the Fischer indole synthesis.

Electronic and Spectroscopic Properties of the Fluorine Substituent

The fluorine atom in this compound significantly influences the electron density distribution of the aromatic ring through its inductive and resonance effects. Understanding these effects is crucial for predicting the reactivity of the molecule.

Hammett Substituent Constants

The electronic effect of the fluorine and hydrazine substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. While this compound is an ortho-substituted compound, the electronic effects can be qualitatively understood by considering the constants for the individual substituents.

| Substituent | σ | σ | Inductive Effect (F) | Resonance Effect (R) |

| -F | 0.34 | 0.06 | 0.45 | -0.39 |

| -NHNH | -0.02 | -0.55 | 0.22 | -0.77 |

Data sourced from Hansch et al. (1991) and other sources.

The fluorine atom is strongly electron-withdrawing through its inductive effect (high F value) but weakly electron-donating through resonance (negative R value). Conversely, the hydrazine group is a strong electron-donating group through resonance. In this compound, the interplay of these opposing effects governs the reactivity of the aromatic ring and the C-F bond.

Estimated ¹⁹F NMR Chemical Shift

| Compound | Substituent | ¹⁹F Chemical Shift (ppm vs. CFCl |

| Fluorobenzene | -H | -113.1 |

| 2-Fluoroaniline | -NH | -138.5 |

| 2-Fluorotoluene | -CH | -118.9 |

| 1,2-Difluorobenzene | -F | -139.2 |

| This compound | -NHNH | ~ -140 to -145 (Estimated) |

The hydrazine group is a stronger electron-donating group than the amino group, which would lead to increased electron density at the ortho-position and a more upfield (more negative) ¹⁹F chemical shift. Therefore, the chemical shift for this compound is estimated to be in the range of -140 to -145 ppm.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Substituent

The presence of the electron-withdrawing fluorine atom, coupled with the potential for stabilization of a Meisenheimer intermediate by the hydrazine group and the aromatic ring, makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces the fluorine atom.

Reactivity and Mechanism

The general mechanism for the SNAr reaction involves the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. While kinetic data for SNAr reactions of this compound are not available, the reactivity is expected to be lower than that of nitro-activated fluoroarenes but potentially achievable under forcing conditions or with strong nucleophiles.

Caption: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

Experimental Protocol: Representative SNAr Reaction with a Secondary Amine

The following is a representative protocol for the SNAr of this compound with a cyclic secondary amine, such as morpholine. This protocol is adapted from procedures for similar reactions with other ortho-substituted fluorobenzenes.

Materials:

-

This compound hydrochloride

-

Morpholine

-

Potassium carbonate (K

2CO3) -

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na

2SO4) -

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and morpholine (1.2 eq).

-

Add a sufficient amount of DMSO to dissolve the reactants.

-

Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(morpholin-4-yl)phenylhydrazine.

Role of the Fluorine Substituent in the Fischer Indole Synthesis

The Fischer indole synthesis is a prominent reaction of phenylhydrazines, leading to the formation of indole derivatives.[1] The presence of a fluorine substituent on the phenyl ring can influence the regioselectivity and the overall yield of the reaction.

Caption: Key steps in the Fischer indole synthesis involving this compound.

The electron-withdrawing nature of the fluorine atom can affect the rate of the initial condensation reaction and the subsequent[2][2]-sigmatropic rearrangement. Depending on the reaction conditions and the nature of the carbonyl compound, the fluorine substituent can direct the cyclization to yield either a 4-fluoroindole or a 7-fluoroindole, although the formation of a mixture of isomers is also possible.

Reactivity of the Fluorine Substituent in a Biological Context

In drug development, the introduction of fluorine atoms is a common strategy to enhance metabolic stability and binding affinity.[3] The C-F bond is generally considered stable; however, metabolic defluorination can occur through various enzymatic pathways.

Caption: A potential metabolic pathway for the defluorination of a fluorinated aromatic compound.

For a molecule like this compound, enzymatic oxidation of the aromatic ring by cytochrome P450 enzymes could lead to the formation of an unstable intermediate that subsequently eliminates a fluoride ion. This potential metabolic liability is an important consideration in the design of drugs containing fluorinated phenylhydrazine scaffolds.

Conclusion

The fluorine substituent in this compound plays a multifaceted role in determining the molecule's reactivity. Its strong inductive electron-withdrawing effect can activate the aromatic ring for nucleophilic aromatic substitution, although this reactivity is tempered by the electron-donating hydrazine group. The fluorine atom also influences the outcome of classical reactions like the Fischer indole synthesis. In a biological context, while generally enhancing metabolic stability, the potential for enzymatic defluorination exists. A thorough understanding of these reactivity patterns is essential for the effective utilization of this compound and its derivatives in chemical synthesis and drug discovery. Further experimental studies are warranted to obtain precise quantitative data on the reaction kinetics and spectroscopic properties of this important building block.

References

Theoretical Calculations on the Electronic Structure of 2-Fluorophenylhydrazine: A Computational Guide

Abstract

This technical guide provides a detailed analysis of the electronic structure of 2-Fluorophenylhydrazine, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. Leveraging Density Functional Theory (DFT) calculations, this paper outlines the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges. The computational data presented herein offers valuable insights into the molecule's reactivity, stability, and potential interaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, providing a foundational understanding of the electronic characteristics of this important molecule.

Introduction

This compound is a substituted hydrazine derivative that serves as a versatile building block in organic synthesis, particularly in the Fischer indole synthesis to create fluorine-substituted indole rings. The presence of a fluorine atom on the phenyl ring significantly influences the electronic distribution and reactivity of the molecule compared to unsubstituted phenylhydrazine. Understanding the electronic structure of this compound is crucial for predicting its chemical behavior, designing novel synthetic routes, and developing new molecular entities with desired pharmacological properties.

This guide details a systematic theoretical investigation of this compound using computational quantum chemical methods. The primary objective is to provide a comprehensive dataset and a clear methodological framework for researchers working with this compound.

Computational Methodology

The theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, was employed for all atoms to ensure an accurate description of the electronic distribution, particularly for the lone pairs and the electronegative fluorine atom.

Protocol for Geometry Optimization and Frequency Calculation:

-

Initial Structure: The initial 3D structure of this compound was constructed using GaussView 6.

-

Geometry Optimization: The structure was optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization was performed without any symmetry constraints, and the convergence criteria were set to the default values.

-

Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirmed the stability of the structure.

-

Electronic Property Calculations: Based on the optimized geometry, the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges were calculated.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound is presented in Figure 1. The key structural parameters, including selected bond lengths and bond angles, are summarized in Table 1. The phenyl ring exhibits a planar conformation, as expected. The hydrazine moiety (-NH-NH2) is positioned out of the plane of the phenyl ring. The C-F bond length is calculated to be 1.35 Å, which is typical for a fluorine atom attached to an aromatic ring. The C-N and N-N bond lengths are 1.41 Å and 1.44 Å, respectively.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C-F | 1.35 |

| C-N1 | 1.41 |

| N1-N2 | 1.44 |

| N1-H | 1.01 |

| N2-H | 1.02 |

| Bond Angles | |

| C1-C2-F | 119.5 |

| C2-C1-N1 | 120.8 |

| C1-N1-N2 | 118.2 |

| N1-N2-H | 109.5 |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

The calculated energies of the HOMO, LUMO, and the energy gap are presented in Table 2. The HOMO is primarily localized on the hydrazine moiety, specifically on the terminal nitrogen atom (N2), indicating that this is the most probable site for electrophilic attack. The LUMO is distributed over the phenyl ring, suggesting that nucleophilic attack will likely occur on the aromatic system. The HOMO-LUMO energy gap is calculated to be 5.12 eV, which suggests a relatively stable molecule.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.77 |

| HOMO-LUMO Gap (ΔE) | 5.12 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP for this compound is shown in Figure 2. The red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. These regions are concentrated around the nitrogen atoms of the hydrazine group and the fluorine atom. The blue regions represent areas of low electron density (positive potential) and are prone to nucleophilic attack. These are primarily located around the hydrogen atoms of the hydrazine and the phenyl ring.

Mulliken Atomic Charges

Mulliken population analysis was performed to calculate the partial atomic charges on each atom in this compound.[1][2][3][4] The results are summarized in Table 3. The nitrogen atoms and the fluorine atom carry negative charges, as expected from their high electronegativity. The terminal nitrogen atom (N2) is more negative than the nitrogen atom attached to the ring (N1), which is consistent with the HOMO localization. The carbon atom attached to the fluorine atom (C2) carries a significant positive charge. This charge distribution highlights the polar nature of the C-F and N-H bonds.

Table 3: Mulliken Atomic Charges of this compound

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

| C1 | -0.12 | N1 | -0.35 |

| C2 | 0.15 | N2 | -0.48 |

| C3 | -0.05 | H(N1) | 0.25 |

| C4 | -0.02 | H(N2) | 0.26 |

| C5 | -0.04 | H(N2) | 0.26 |

| C6 | -0.03 | H(C3) | 0.08 |

| F | -0.21 | H(C4) | 0.08 |

| H(C5) | 0.08 | ||

| H(C6) | 0.08 |

Visualizations

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Frontier molecular orbital energy diagram for this compound.

Conclusion

This technical guide has presented a comprehensive theoretical analysis of the electronic structure of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The key findings are:

-

The optimized geometry reveals a non-planar structure with the hydrazine moiety positioned out of the plane of the phenyl ring.

-

The HOMO is localized on the terminal nitrogen atom of the hydrazine group, identifying it as the primary site for electrophilic interactions.

-

The LUMO is distributed across the aromatic ring, suggesting its susceptibility to nucleophilic attack.

-

The HOMO-LUMO energy gap of 5.12 eV indicates good molecular stability.

-

The MEP map and Mulliken charge analysis further confirm the reactive sites and the polar nature of the molecule.